molecular formula C52H77N17O14 B575105 Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH CAS No. 172666-82-9

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

Cat. No. B575105
CAS RN: 172666-82-9
M. Wt: 1164.293
InChI Key: QGUMMYMULJJAFN-VMTJQXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH” is a fluorogenic substrate developed for matrilysin, also known as punctuated metalloproteinase 1, PUMP-1, or MMP-7 . It is often used in various laboratory procedures .


Chemical Reactions Analysis

“this compound” is known to interact with MMP-26 . MMP-26 autodigests itself during the folding process . More research is needed to fully understand the chemical reactions involving this compound.

Scientific Research Applications

  • Matrix Metalloproteinases (MMP) Substrates : This peptide, with a similar sequence, has been used to create substrates for various MMPs. For instance, a substrate designed for fibroblast collagenase is DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg, which has a similar structure to the peptide . These substrates facilitate kinetic studies of MMPs due to their high hydrolysis rates and solubility in assay buffers, which exceed their KM value, allowing accurate determination of kinetic parameters (Netzel‐Arnett et al., 1991).

  • Optimization of Enzyme Substrates : A method called "substrate mapping" has been used to optimize the kcat/Km for protease substrates. By varying selected positions in a peptide substrate sequence, analogs with enhanced kcat/Km are identified, such as the optimization of the collagenase substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (Berman et al., 1992).

  • Enzymatic Synthesis of Chromophore Substrates : The peptide and its variants have been used in the enzymatic synthesis of chromophore substrates of metalloproteinases and carboxypeptidases. These substrates, such as Dnp-Ala-Ala-Xaa-Arg-NH2, are utilized for spectrophotometric determinations in the study of metalloproteinases and carboxypeptidases (Iusupova et al., 1995).

  • Characterization of Specificity of Astacus Protease : Fluorescent N-dansylated oligopeptides, including those with sequences similar to the peptide , have been designed for the characterization of the specificity of Astacus protease. These substrates have been shown to undergo rapid turnover, aiding in the study of neutral proteases (Stöcker et al., 1990).

  • Peptide Substrate Specificities of MMPs : The peptide substrates have been examined for MMPs, particularly interstitial collagenase (MMP-1) and 92-kDa gelatinase (MMP-9). By varying amino acids at specific sites in the peptide, optimal substrates have been identified for these MMPs, providing insights into their substrate specificities (McGeehan et al., 1994).

Mechanism of Action

“Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH” acts as a substrate for MMP-26 . The exact mechanism of action is not specified in the available resources.

It should be stored at -20℃, protected from light and moisture . The solubility details are not provided in the available resources.

Future Directions

The future studies of “Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH” may involve pro-MMP-26 activation, the design of inhibitors, and the identification of optimal physiological and pathological substrates of MMP-26 in vivo .

properties

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMMYMULJJAFN-VMTJQXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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